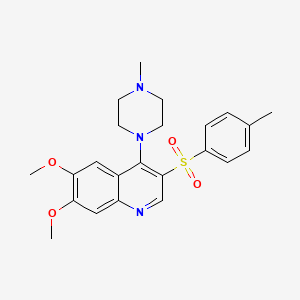

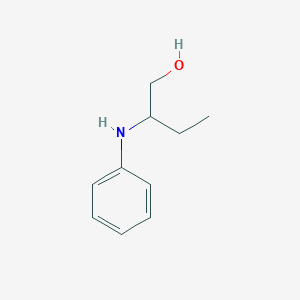

![molecular formula C22H36N2O3 B2968394 2-adamantanyl-N-[1-(2-methylpropyl)-2-morpholin-4-yl-2-oxoethyl]acetamide CAS No. 1009688-33-8](/img/structure/B2968394.png)

2-adamantanyl-N-[1-(2-methylpropyl)-2-morpholin-4-yl-2-oxoethyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-adamantanyl-N-[1-(2-methylpropyl)-2-morpholin-4-yl-2-oxoethyl]acetamide, also known as MPA-Na, is a synthetic compound that has been widely used in scientific research. This compound is a potent inhibitor of the sodium-dependent multivitamin transporter (SMVT), which plays a crucial role in the uptake of vitamins such as biotin and pantothenic acid.

Aplicaciones Científicas De Investigación

Antimicrobial and Hypoglycemic Activities

- Adamantane-Isothiourea Hybrid Derivatives : A study by Al-Wahaibi et al. (2017) explored adamantane-isothiourea hybrid derivatives, showing potent broad-spectrum antibacterial activity and significant in vivo oral hypoglycemic activity in diabetic rats (Al-Wahaibi et al., 2017).

Cytotoxic Activity

- Sulfonamide Derivatives : Research by Ghorab et al. (2015) indicated that certain sulfonamide derivatives with adamantyl and morpholinophenyl moieties displayed cytotoxic activity against breast and colon cancer cell lines (Ghorab et al., 2015).

Anti-Tuberculosis Activity

- Acetamide Derivatives : A study conducted by Bai et al. (2011) focused on the synthesis of acetamide derivatives, including adamantylacetamide, which showed potential in vitro anti-tuberculosis activities (Bai et al., 2011).

Analgesic Properties

- Adamantyl Analogues of Paracetamol : Fresno et al. (2014) reported on the synthesis of adamantyl analogues of paracetamol, demonstrating significant analgesic properties through inhibition of TRPA1 channels (Fresno et al., 2014).

Antifungal Agents

- Morpholin-3-yl-Acetamide Derivatives : Research by Bardiot et al. (2015) identified morpholin-3-yl-acetamide derivatives as potent antifungal agents against Candida and Aspergillus species (Bardiot et al., 2015).

Cholinesterase Inhibitory Activities

- Adamantyl-Based Derivatives : A study by Kwong et al. (2017) focused on the cholinesterase inhibitory activities of adamantyl-based ester derivatives, finding significant inhibition effects and potential use in treating neurodegenerative diseases (Kwong et al., 2017).

Propiedades

IUPAC Name |

2-(1-adamantyl)-N-(4-methyl-1-morpholin-4-yl-1-oxopentan-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36N2O3/c1-15(2)7-19(21(26)24-3-5-27-6-4-24)23-20(25)14-22-11-16-8-17(12-22)10-18(9-16)13-22/h15-19H,3-14H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGELUNHVLZEOQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N1CCOCC1)NC(=O)CC23CC4CC(C2)CC(C4)C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

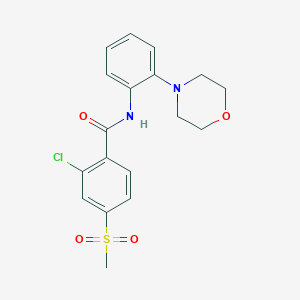

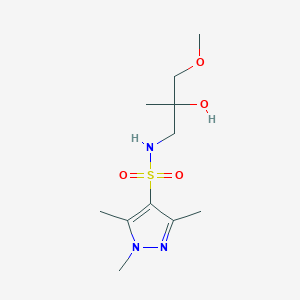

![N-[4-[4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]sulfonylphenyl]acetamide](/img/structure/B2968316.png)

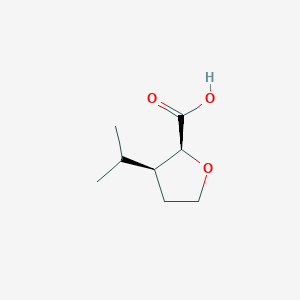

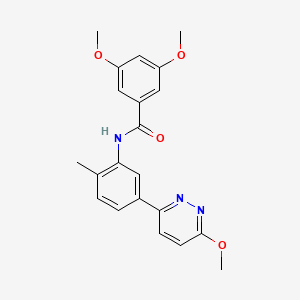

![(Z)-4-methoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2968320.png)

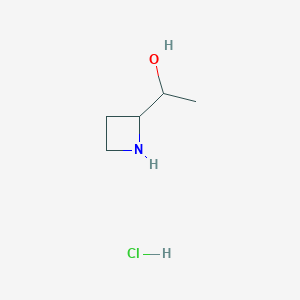

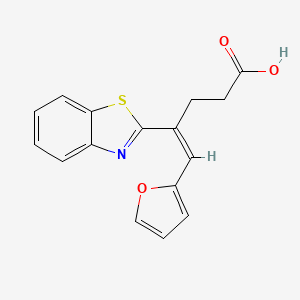

![1-(3-chlorobenzyl)-3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole](/img/structure/B2968322.png)

![(5Z)-5-({4-[(4-bromophenyl)sulfanyl]-3-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2968327.png)

![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-6,7,8,9-tetrahydro-5H-benzo[7]annulene-3-carboxylic acid](/img/structure/B2968330.png)

![methyl N-[2,2-bis(benzylamino)-1-cyanoeth-1-en-1-yl]carbamate](/img/structure/B2968334.png)